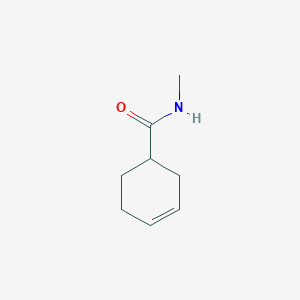

N-methylcyclohex-3-ene-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-8(10)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXQJVHTEFQHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspective of N Methylcyclohex 3 Ene 1 Carboxamide Derivatives in Chemical Literature

The exploration of cyclohexene (B86901) carboxamide derivatives has been a subject of ongoing interest in chemical literature. Early synthetic efforts often focused on the functionalization of the core cyclohexene ring, which can be readily prepared through established cycloaddition reactions. researchgate.net The synthesis of various N-substituted amides has been a common strategy to create libraries of related compounds for biological screening and structure-activity relationship (SAR) studies.

A significant route to these derivatives involves the conversion of the corresponding cyclohexene carboxylic acid to an acid chloride, followed by reaction with a desired amine, such as methylamine (B109427), to form the target amide. This classical approach provides a straightforward method for accessing a wide variety of N-substituted cyclohexene carboxamides, allowing chemists to systematically modify the amide portion of the molecule to tune its properties.

Current Research Landscape and Academic Relevance of the N Methylcyclohex 3 Ene 1 Carboxamide Core Structure

De Novo Synthesis Approaches to the Cyclohex-3-ene-1-carboxamide (B1296590) Moiety

De novo synthesis provides a versatile platform for creating the fundamental cyclohex-3-ene-1-carboxamide scaffold. This typically involves the strategic formation of the six-membered ring followed by the introduction of the carboxamide group.

Cyclohexene Ring Formation Strategies

The Diels-Alder reaction is a powerful and widely employed method for constructing the cyclohexene ring. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a substituted cyclohexene. chegg.com For the synthesis of precursors to this compound, a common approach is the reaction of buta-1,3-diene with a suitable acrylic acid derivative. For instance, the reaction between buta-1,3-diene and methyl acrylate (B77674) yields methyl cyclohex-3-ene-1-carboxylate, a key intermediate that can be further functionalized. chegg.com

The diastereoselectivity of the Diels-Alder reaction can be controlled through the use of chiral auxiliaries. For example, optically active 3-cyclohexene-1-carboxylic acid has been synthesized via a TiCl4-catalyzed diastereoselective Diels-Alder reaction using a lactic acid ester as a chiral auxiliary. acs.org This method allows for the preparation of specific stereoisomers of the target molecule.

Carboxamide Introduction Techniques

Once the cyclohexene ring with a carboxylic acid or ester functionality is formed, the carboxamide group can be introduced. A direct method involves the amidation of the corresponding carboxylic acid with methylamine (B109427). However, this direct reaction can be challenging due to the basicity of the amine, which can deprotonate the carboxylic acid to form a less reactive carboxylate salt. libretexts.orglibretexts.org To overcome this, activating agents are often employed.

Alternatively, the synthesis can proceed from a bicyclic imide. For example, 2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be reduced with sodium borohydride (NaBH4) in a mixture of THF and water to yield 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide. acs.orgnih.gov This approach introduces the N-methylcarboxamide group as part of the ring-opening of the imide precursor.

Functionalization of Precursor Molecules

An alternative and often more direct strategy for the synthesis of this compound involves the modification of readily available precursor molecules that already contain the cyclohexene ring structure.

Synthesis from Carboxylic Acid Derivatives

The most common precursors for this approach are cyclohex-3-ene-1-carboxylic acid and its derivatives. These compounds provide a direct route to the target amide through standard amide bond formation reactions.

The direct conversion of cyclohex-3-ene-1-carboxylic acid to this compound can be achieved by reacting the carboxylic acid with methylamine. To facilitate this reaction and improve yields, various coupling agents and methods can be employed.

One common method is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by methylamine to form the desired amide. Other condensing agents like uronium salts (HATU, HBTU) and phosphonium (B103445) salts (PyBOP) are also effective.

Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3), have been shown to be effective for the direct amidation of carboxylic acids with amines under relatively mild conditions. acs.org

| Reagent/Method | Description |

| DCC | Activates the carboxylic acid for nucleophilic attack by the amine. libretexts.org |

| HATU/HBTU | Uronium salt-based coupling agents that promote amide bond formation. |

| B(OCH2CF3)3 | A borate ester that facilitates direct amidation. acs.org |

A highly effective and widely used method for the synthesis of amides is through the corresponding acid chloride. Cyclohex-3-ene-1-carboxylic acid can be converted to cyclohex-3-ene-1-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). researchgate.net

The resulting cyclohex-3-ene-1-carbonyl chloride is a highly reactive intermediate that readily reacts with methylamine to produce this compound in high yield. researchgate.netorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

The reaction of acid chlorides with amines is often exothermic and may require cooling to control the reaction rate.

| Intermediate | Reagent for Formation | Subsequent Reaction |

| Cyclohex-3-ene-1-carbonyl chloride | Thionyl chloride (SOCl2) | Reaction with methylamine |

| Cyclohex-3-ene-1-carbonyl chloride | Oxalyl chloride ((COCl)2) | Reaction with methylamine |

Reduction of Bicyclic Imides for Hydroxymethylcyclohex-3-ene-1-carboxamide Formation

A significant pathway to obtaining functionalized cyclohex-3-ene-1-carboxamide derivatives involves the reductive opening of bicyclic imides. Specifically, the reduction of 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH₄) has been demonstrated as an effective method for the synthesis of 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. This transformation provides a route to cyclohexene carboxamides bearing a useful hydroxymethyl handle for further synthetic manipulations.

The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and water, at reduced temperatures to control the reactivity of the hydride reagent. The choice of the N-substituent on the starting bicyclic imide (e.g., methyl or phenyl) directly translates to the corresponding N-substituted carboxamide in the product. The general scheme for this reduction is presented below:

Scheme 1: Reduction of Bicyclic Imides

| Starting Material | Reagent | Product |

| 2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | NaBH₄ | 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide |

| 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | NaBH₄ | 6-(hydroxymethyl)-N-phenylcyclohex-3-ene-1-carboxamide |

Derivatization of Aromatic Amine Precursors

The synthesis of N-substituted cyclohexene carboxamides can also be approached through the derivatization of amine precursors. While direct synthesis from aromatic amines is less commonly detailed for this specific scaffold, general principles of amide bond formation are applicable. One such method involves the acylation of an appropriate amine with a cyclohex-3-ene-1-carbonyl chloride. This electrophilic reaction provides a straightforward route to the desired carboxamide.

Furthermore, a catalyst- and additive-free approach has been reported for the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. This reaction proceeds through an imine condensation followed by isoaromatization. While this method leads to an aromatic aniline (B41778) derivative rather than a cyclohexene carboxamide, it demonstrates the utility of cyclohexenone-type precursors in reactions with amines to generate complex N-substituted cyclic compounds.

Catalytic and Stereoselective Synthetic Pathways

The development of catalytic and stereoselective methods is crucial for accessing enantiomerically enriched and structurally complex derivatives of this compound. These approaches offer enhanced efficiency and control over the three-dimensional arrangement of atoms, which is often critical for biological activity.

Asymmetric Synthesis of Chiral this compound Analogues

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral cyclic molecules. Chiral phosphoric acids, for example, have been utilized in the catalytic desymmetrization of 4-substituted cyclohexanones to produce axially chiral cyclohexylidene oximes with excellent yields and enantioselectivities. These organocatalytic approaches offer a promising avenue for the development of asymmetric syntheses of chiral this compound analogues.

Domino Prins Cyclization Strategies for Oxygen-Bridged Bicyclic Thioethers Featuring a Methylcyclohexene Moiety

A notable advancement in the synthesis of complex derivatives is the development of a domino Prins cyclization for the stereoselective synthesis of oxygen-bridged bicyclic thioethers that incorporate a methylcyclohexene moiety. proquest.comproquest.com This methodology involves the coupling of 4-(2-mercaptoethyl)-1-methylcyclohex-3-en-1-ol with various aldehydes in the presence of Amberlyst-15, a solid acid catalyst. proquest.comproquest.com

The reaction proceeds in a highly diastereoselective manner, affording the corresponding (1R,4aR,7R,8aR)-7-methyl-1-aryloctahydro-4a,7-epoxyisothiochromene derivatives in good yields. proquest.com This domino strategy represents the first report on the synthesis of such oxygen-bridged bicyclic thioethers using a Prins-type cyclization. proquest.com The reaction is believed to proceed through the activation of the aldehyde by the acidic resin, followed by a cascade of cyclization events involving the thiol and hydroxyl functionalities of the starting material. proquest.com

Table 1: Examples of Synthesized Oxygen-Bridged Bicyclic Thioethers via Domino Prins Cyclization proquest.com

| Aldehyde | Product | Yield (%) |

| p-fluorobenzaldehyde | (1R,4aR,7R,8aR)-1-(4-fluorophenyl)-7-methyloctahydro-4a,7-epoxyisothiochromene | 82 |

| 2,4,5-trifluorobenzaldehyde | (1R,4aR,7R,8aR)-7-methyl-1-(2,4,5-trifluorophenyl)octahydro-4a,7-epoxyisothiochromene | Not specified |

Novel Synthetic Transformations Leading to Substituted this compound Structures

Recent research has focused on novel synthetic transformations to introduce further complexity and diversity into the this compound scaffold. These transformations often leverage the reactivity of the double bond within the cyclohexene ring.

For example, the 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives, obtained from the reduction of bicyclic imides, have been subjected to bromination and epoxidation reactions. These reactions have been shown to yield interesting rearrangement products, including substituted bicyclic lactones. The hydroxymethyl and amide groups on the cyclohexene ring play a crucial role in directing the outcome of these transformations.

Furthermore, organocatalytic enantioselective sulfenocyclization of cyclohexadienes has been developed to access chiral bicyclo[m.n.1] ring systems. While not directly applied to this compound, this methodology highlights the potential of modern organocatalytic approaches to construct complex, bridged bicyclic structures from simple cyclohexene precursors. The ability to control the reaction pathway by tuning the sulfenylating agent opens up possibilities for creating a diverse range of structurally unique and potentially bioactive molecules based on the cyclohexene framework.

Chemical Reactivity and Mechanistic Transformations of this compound

The chemical behavior of this compound is characterized by the distinct reactivity of its two primary functional groups: the cyclohexene double bond and the N-methylcarboxamide moiety. These sites allow for a range of transformations, from additions and reductions at the C=C double bond to modifications of the amide group.

Spectroscopic and Advanced Structural Elucidation of N Methylcyclohex 3 Ene 1 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of N-methylcyclohex-3-ene-1-carboxamide, ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, while two-dimensional techniques help establish connectivity and stereochemistry.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, recorded in deuterochloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The olefinic protons of the cyclohexene (B86901) ring appear as a doublet at approximately 5.66 ppm. The N-methyl group gives rise to a characteristic singlet at 2.74 ppm, while the protons of the hydroxymethyl group and the amide proton are observed in the broader multiplet and singlet regions, respectively. The remaining cyclohexene ring protons produce a complex series of multiplets in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.62 | s | 1H | Amide N-H |

| 5.66 | d, J = 2.5 Hz | 2H | Olefinic C=C-H |

| 3.97 | brs | 1H | Hydroxymethyl O-H |

| 3.68–3.32 | m | 3H | CH₂-OH and other ring H |

| 2.74 | s | 3H | N-CH₃ |

| 2.42–2.04 | m | 4H | Ring CH₂ and CH |

Data sourced from a study on cyclohex-3-ene-1-carboxamide (B1296590) derivatives. libretexts.org

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, the spectrum was recorded at 100 MHz in CDCl₃.

The carbonyl carbon of the amide functional group is typically the most downfield signal, appearing at 173.42 ppm. The olefinic carbons are observed at 127.14 and 125.00 ppm. The carbon of the N-methyl group has a characteristic chemical shift at 26.33 ppm. The remaining signals correspond to the various sp³-hybridized carbons of the cyclohexene ring and the hydroxymethyl substituent.

Table 2: ¹³C NMR Spectral Data for 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 173.42 | Amide C=O |

| 127.14 | Olefinic C=C |

| 125.00 | Olefinic C=C |

| 64.09 | CH₂-OH |

| 41.91 | Ring CH |

| 37.16 | Ring CH |

| 27.22 | Ring CH₂ |

| 26.33 | N-CH₃ |

Data sourced from a study on cyclohex-3-ene-1-carboxamide derivatives. libretexts.org

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and determining the connectivity of atoms within the molecule.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, the olefinic protons would show cross-peaks to the allylic protons on the cyclohexene ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H signals to their corresponding ¹³C signals. While specific 2D NMR data for this compound derivatives are not detailed in the available literature, these techniques are standard practice for the structural elucidation of such compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an this compound derivative would be expected to show characteristic absorption bands for the amide and alkene functional groups.

A strong absorption band, known as the Amide I band, would be expected in the region of 1680-1630 cm⁻¹ due to the C=O stretching vibration. The N-H stretching vibration of the secondary amide would typically appear as a single sharp band around 3300 cm⁻¹. The C=C stretching of the cyclohexene ring would give rise to a medium intensity band around 1650 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

For 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, HRMS analysis using electrospray ionization (ESI) showed a protonated molecule [M+H]⁺ at m/z 170.1174, which is in close agreement with the calculated mass of 170.1103 for the molecular formula C₉H₁₅NO₂. libretexts.org The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve cleavage of the amide bond and fragmentation of the cyclohexene ring, providing further structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Ion | Calculated m/z | Found m/z |

|---|

Data sourced from a study on cyclohex-3-ene-1-carboxamide derivatives. libretexts.org

Advanced X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

While the crystal structure of this compound or its simple derivatives has not been reported, studies on the reaction products of these compounds have utilized X-ray diffraction. For instance, the bromination of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide can lead to rearrangement to form bicyclic lactones. The exact conformation and structure of these complex products, such as 5,7a-dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one hydrate, have been confirmed by X-ray diffraction analysis. libretexts.org These studies reveal that the cyclohexane (B81311) ring in these rearranged products adopts a stable chair conformation. libretexts.org Such analyses are critical for understanding the mechanistic pathways of reactions involving cyclohex-3-ene-1-carboxamide derivatives.

Computational and Theoretical Investigations of N Methylcyclohex 3 Ene 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles.

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of N-methylcyclohex-3-ene-1-carboxamide have been identified in the peer-reviewed literature.

A theoretical DFT study on this molecule would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors like Fukui functions could also be calculated to predict the most reactive sites within the molecule.

Direct computational studies on the conformational analysis and energy landscapes of this compound are not available. However, insights can be drawn from related structures and fundamental principles of stereochemistry. The cyclohexene (B86901) ring is known to adopt a half-chair conformation, which is its most stable arrangement. Experimental X-ray diffraction analysis of a closely related derivative, 5,7a-dibromo-6-hydroxyhexahydro-2-benzofuran-1(3H)-one hydrate, confirmed that its fused cyclohexane (B81311) ring exists in the stable chair conformation. It is therefore highly probable that the cyclohexene ring in this compound also predominantly adopts a half-chair conformation.

A full computational conformational analysis would involve rotating the rotatable bonds—specifically the C-C bond connecting the carboxamide group to the ring and the C-N bond of the amide—to map the potential energy surface and identify all low-energy conformers and the energy barriers between them.

There are no published computational studies performing transition state analysis for reactions involving this compound.

Such an analysis is critical for elucidating reaction mechanisms. For instance, in studying a potential reaction like electrophilic addition to the double bond, computational chemists would model the reaction pathway, locate the transition state structure, and calculate its energy. This activation energy is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Molecular Dynamics Simulations for Conformational Flexibility

Specific molecular dynamics (MD) simulation studies for this compound have not been reported in the scientific literature. MD simulations would provide a dynamic picture of the molecule's conformational flexibility by simulating its movements over time in a given environment (e.g., in a solvent like water or chloroform). This would allow for the observation of transitions between different conformers and an understanding of the flexibility of the cyclohexene ring and the orientation of the N-methylcarboxamide substituent.

In Silico Prediction of Reactivity and Selectivity

While general principles can be used to predict the reactivity of this compound (e.g., the double bond is a site for electrophilic addition, and the amide group has specific nucleophilic and hydrogen-bonding properties), dedicated in silico studies providing quantitative predictions of its reactivity and selectivity are absent from the literature. Such studies would typically leverage the results from DFT calculations (like MEP maps and frontier molecular orbital analysis) to predict how the molecule would interact with various reagents and whether it would favor the formation of one product over another (selectivity).

Ligand Docking Studies and Molecular Interactions

No specific ligand docking studies featuring this compound as the ligand of interest, outside the context of drug development, were found. Ligand docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand binding to a protein receptor. A theoretical docking study could explore the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that this compound could form within a binding pocket, providing insights into its potential for molecular recognition.

Structure Activity Relationship Sar Studies of N Methylcyclohex 3 Ene 1 Carboxamide Derivatives: Fundamental Insights

Design Principles for N-methylcyclohex-3-ene-1-carboxamide Analogues

The design of analogues based on the this compound core is guided by principles aimed at exploring and enhancing specific properties through systematic structural modifications. A primary strategy involves leveraging the inherent reactivity of the cyclohexene (B86901) ring and the functional handles provided by the carboxamide group. Molecules are often designed as carbohydrate mimetics, featuring a six-membered ring with multiple hydrophilic groups. nih.gov The introduction of various substituents is a key tactic to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets. nih.govontosight.ai

Key design principles include:

Introduction of Functional Groups: Adding functional groups like hydroxyls (-OH) to the cyclohexene ring creates new points for chemical reactions and potential interactions. For instance, the synthesis of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide creates a precursor for further elaboration. acs.org

Modification of the Amide: The N-methyl group can be replaced with other substituents (e.g., phenyl groups) to probe the steric and electronic requirements of the binding pocket or reactive site. acs.org

Saturation of the Cyclohexene Ring: The double bond in the cyclohexene moiety is a key feature for both conformational rigidity and reactivity. Its hydrogenation to a cyclohexane (B81311) ring allows for the investigation of the role of unsaturation in the molecule's activity. researchgate.netmdpi.com

Stereochemical Control: Given the multiple stereocenters in substituted cyclohexene rings, controlling the stereochemistry is a critical design principle to obtain specific isomers, as different stereoisomers can have vastly different biological activities. google.com

These principles are foundational in the synthesis of libraries of analogues to systematically probe structure-activity relationships. researchgate.net

Systematic Modification of the N-methyl and Cyclohexene Moieties and Their Impact on Activity

Systematic modifications of the this compound structure have demonstrated a direct impact on the reactivity and properties of the resulting analogues.

Modification of the N-methyl Moiety: Replacing the N-methyl group with a phenyl group (yielding N-phenylcyclohex-3-ene-1-carboxamide derivatives) significantly alters the electronic properties and steric bulk around the amide nitrogen. This change influences the molecule's reactivity. For instance, during bromination reactions with excess bromine, the outcome differs depending on this substituent. The N-methyl analogue undergoes α-bromination of the carbonyl group, while the N-phenyl analogue undergoes bromination on the phenyl ring. acs.org This highlights the profound impact of the N-substituent on the reaction pathway.

Modification of the Cyclohexene Moiety: Modifications to the cyclohexene ring are central to altering the molecule's function.

Addition of Substituents: Introducing a hydroxymethyl group at the 6-position transforms the molecule into a key intermediate for synthesizing bicyclic lactones. nih.gov

Saturation: Hydrogenation of the double bond removes a reactive site and increases the conformational flexibility of the ring. This can alter biological activity by changing how the molecule fits into a target site. researchgate.netmdpi.com

Epoxidation and Bromination: These reactions transform the simple cyclohexene ring into more complex, oxygenated, or halogenated structures. The resulting products, such as bicyclic lactones and dibromo derivatives, represent significant alterations of the original scaffold and possess different chemical properties and potential biological activities. nih.gov

The table below summarizes the impact of these modifications on the chemical reactivity observed in in vitro studies.

| Modification | Moiety Modified | Reagent/Condition | Observed Impact on Chemical Reactivity |

| N-methyl to N-phenyl | N-Amide | Excess Bromine | Shifts subsequent bromination from the cyclohexene ring to the phenyl group. acs.org |

| Addition of -CH2OH | Cyclohexene | NaBH4 reduction of imide | Creates a key intermediate for lactonization. nih.gov |

| Epoxidation | Cyclohexene | m-CPBA | Forms an epoxide ring, leading to bicyclic lactones via rearrangement. nih.govacs.org |

| Bromination | Cyclohexene | Bromine | Results in complex bicyclic lactone formation through intramolecular rearrangement. nih.gov |

| Hydrogenation | Cyclohexene | Catalytic Hydrogenation | Saturates the double bond, altering ring conformation and removing a reactive site. researchgate.net |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a paramount role in the activity of this compound derivatives, as the spatial arrangement of atoms dictates molecular recognition and reactivity. The synthesis of specific stereoisomers is crucial, as different enantiomers or diastereomers can exhibit distinct sensorial or biological properties. google.com

The cyclohexane ring in these derivatives typically adopts a stable chair conformation. nih.govacs.org The relative orientation (cis or trans) of substituents on this ring is critical. For example, in the bromination products of 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide derivatives, the bromine atoms were found to be in a cis position, a detail confirmed by X-ray diffraction analysis. nih.gov This specific stereochemical outcome is a direct result of the reaction mechanism, which is influenced by the existing stereocenters in the starting material.

Furthermore, the stereochemistry of the epoxide ring formed during epoxidation reactions has been confirmed through single-crystal X-ray analysis of subsequent ring-opening products. acs.org Asymmetric synthesis methods are employed to control the stereochemistry during the formation of the cyclohexene ring itself, ensuring the production of optically active compounds with a defined configuration at each stereocenter. researchgate.net The ability to control the stereochemistry is essential for developing molecules with desired and predictable activities. google.com

Development of Novel Chemical Probes and Building Blocks for Research

Derivatives of this compound serve as versatile building blocks and chemical probes for synthesizing more complex molecules. Their utility stems from the multiple functional groups that can be selectively manipulated.

The 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide derivative is a prime example of a key building block. nih.gov It is synthesized from the reduction of a bicyclic imide and serves as a precursor for a variety of complex heterocyclic systems, including bicyclic lactones and isobenzofuran (B1246724) derivatives. acs.orgresearchgate.net These resulting structures are of interest in medicinal chemistry and materials science.

The parent compound and its simple analogues are also valuable as starting materials in organic synthesis. For instance, the corresponding carboxylic acid can be converted to an acid chloride, which is a highly reactive acylating agent used to prepare N-cycloacyl derivatives of other compounds, such as benzimidazole. researchgate.net The ability to use these molecules to construct more elaborate chemical architectures underscores their importance as foundational building blocks in research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-methylcyclohex-3-ene-1-carboxamide?

- Methodology :

- Route 1 : Cyclohexene-carboxylic acid derivatives (e.g., cyclohex-3-enecarboxylic acid) can be activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by reaction with methylamine in anhydrous benzene under reflux .

- Route 2 : Methyl ester intermediates (e.g., methyl cyclohex-3-enecarboxylate) may undergo aminolysis with methylamine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) .

- Purification : Silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures is typically employed to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Assign signals for the cyclohexene ring (e.g., olefinic protons at δ 5.5–6.0 ppm), methylamide group (δ 2.8–3.1 ppm for N–CH₃), and carboxamide carbonyl (δ ~170 ppm in 13C NMR) .

- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₉H₁₃NO) and isotopic patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation .

- Store waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Troubleshooting Framework :

- Variable Control : Optimize reaction time, temperature, and stoichiometry (e.g., methylamine excess).

- Catalyst Screening : Test alternative Lewis acids (e.g., LiAlH₄ vs. AlMe₃) to improve aminolysis efficiency .

- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., unreacted ester or hydrolyzed acid) .

Q. What experimental strategies are effective for studying the structure-activity relationships (SAR) of this compound derivatives?

- SAR Design :

- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at the cyclohexene ring or amide nitrogen to modulate electronic/steric effects .

- Biological Assays : Screen derivatives for bioactivity (e.g., enzyme inhibition) using in vitro models and correlate results with computed molecular descriptors (e.g., logP, H-bonding capacity) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Computational Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., carboxamide carbonyl vs. cyclohexene double bond) .

- Transition State Modeling : Use QM/MM methods to simulate nucleophilic attack pathways and predict regioselectivity .

Q. What strategies improve the reproducibility of this compound synthesis across different laboratories?

- Standardization Protocols :

- Reagent Purity : Use freshly distilled thionyl chloride and anhydrous solvents to minimize hydrolysis .

- Reaction Monitoring : Employ inline FTIR or HPLC to track reaction progress in real time .

- Interlab Validation : Share detailed synthetic protocols (e.g., via Open Science platforms) and compare yields under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.